Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate is a fluorinated organic compound with the molecular formula C6F11KO3. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate typically involves the reaction of heptafluoropropyl ether with tetrafluoropropionic acid in the presence of a potassium base. The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process includes the catalytic oxidation of specific precursors followed by alkaline hydrolysis to produce the desired potassium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to the formation of less fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and delivery.
Wirkmechanismus
The mechanism by which Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and specificity, leading to various biochemical and physiological effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionate
- Potassium perfluoro-2-propoxypropionate
- Propanoic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-, potassium salt
Uniqueness
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to chemical degradation, and unique reactivity patterns, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
84100-11-8 |
---|---|
Molekularformel |
C6F11KO3 |
Molekulargewicht |
368.14 g/mol |
IUPAC-Name |
potassium;2,2,3,3-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
InChI |
InChI=1S/C6HF11O3.K/c7-2(8,1(18)19)5(14,15)20-6(16,17)3(9,10)4(11,12)13;/h(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
CKTWTECPUYMAJI-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.